molecular formula C26H25BrN2O4 B2534289 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide CAS No. 850904-33-5

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2534289
CAS No.: 850904-33-5
M. Wt: 509.4
InChI Key: HQEBINUDQYPJEZ-UHFFFAOYSA-N
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Description

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide is a novel, potent multi-kinase inhibitor with significant research value in oncology, particularly for investigating resistant and advanced-stage cancers. Its primary mechanism of action involves the potent inhibition of key oncogenic kinases, including Bcr-Abl (including the T315I mutant) and vascular endothelial growth factor receptor 2 (VEGFR2) (source) . The concurrent targeting of Bcr-Abl and VEGFR2 makes this compound a valuable tool for studying dual-pathway inhibition in hematological malignancies like chronic myeloid leukemia (CML) and solid tumors. By suppressing Bcr-Abl, it directly inhibits proliferative signaling in cancer cells, while its anti-angiogenic effect through VEGFR2 blockade disrupts the tumor's blood supply (source) . This dual-action profile is especially relevant for exploring therapeutic strategies to overcome drug resistance and to target the tumor microenvironment, providing researchers with a versatile chemical probe for preclinical studies in apoptosis induction, cell cycle arrest, and anti-angiogenesis assays.

Properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN2O4/c1-2-32-21-12-10-20(11-13-21)28-25(30)17-33-24-5-3-4-23-22(24)14-15-29(26(23)31)16-18-6-8-19(27)9-7-18/h3-13H,2,14-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEBINUDQYPJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isoquinoline core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the ethoxyphenyl group: This can be done through an etherification reaction, where an ethoxy group is introduced to the phenyl ring using an ethylating agent.

    Formation of the acetamide moiety: This step involves the reaction of the amine group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic effects.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the bromophenyl group have led to enhanced activity against various cancer cell lines.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its versatile functional groups enable it to participate in a range of chemical reactions.

Table: Common Reactions

Reaction TypeDescription
OxidationThe bromophenyl group can be oxidized to form phenol derivatives.
ReductionThe carbonyl group can be reduced to form alcohol derivatives.
SubstitutionThe bromine atom can be substituted with other nucleophiles through Suzuki-Miyaura coupling.

Material Science

The compound has potential applications in developing new materials with specific properties such as conductivity or fluorescence. Its unique combination of functional groups allows for tailored interactions in material formulations.

Research indicates that the compound exhibits various biological activities:

Antiviral Activity

Studies have demonstrated that related compounds can inhibit HIV integrase effectively. This suggests potential for development as antiviral agents.

Antioxidant and Neuroprotective Effects

In vitro studies highlight the compound's ability to protect neuronal cells from oxidative stress-induced death, indicating its potential utility in neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has been explored as a cholinesterase inhibitor, showing promising activity compared to standard inhibitors.

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant growth inhibition in cancer cell lines.
AntiviralEffective inhibition of HIV integrase.
NeuroprotectiveReduces apoptosis rates under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or phosphatases, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

Key Attributes :

  • Molecular formula: C₁₄H₁₀BrF₂NO.
  • Molecular weight : 326.14 g/mol.
  • Functional groups : Acetamide linker, 4-bromophenyl, and 3,4-difluorophenyl substituents.
  • Structural features : Dihedral angles between aromatic rings (66.4°) and acetamide group (40.0–86.3°) influence crystal packing and intermolecular interactions (N–H⋯O, C–H⋯O/F).

Comparison with Target Compound :

  • Simpler structure: Lacks the tetrahydroisoquinoline core, resulting in lower molecular weight (326.14 vs. 523.4 g/mol).
  • Reduced hydrogen bond acceptors: 3 (amide oxygen and fluorine atoms) vs.

2-(5-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Key Attributes :

  • Molecular formula : C₂₃H₁₉BrN₄O₄.
  • Molecular weight : 495.3 g/mol.
  • Functional groups: Oxadiazole ring, pyridinone moiety, and 4-ethoxyphenyl acetamide.

Comparison with Target Compound :

  • Heterocyclic diversity: Incorporates an oxadiazole ring (known for enhancing π-π stacking in drug targets) vs. the tetrahydroisoquinoline core.
  • Lower molecular weight : 495.3 vs. 523.4 g/mol, possibly improving bioavailability.
  • Substituent position : 3-bromophenyl vs. 4-bromophenyl in the target compound, which may alter steric and electronic interactions with biological targets.

Structural and Physicochemical Data Table

Property Target Compound 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 2-(5-(3-(3-Bromophenyl)-oxadiazolyl)-pyridinone)acetamide
Molecular Weight 523.4 g/mol 326.14 g/mol 495.3 g/mol
Key Functional Groups Tetrahydroisoquinoline, acetamide Acetamide, fluorophenyl Oxadiazole, pyridinone, acetamide
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 3* (amide O + F) 6 (amide O, oxadiazole N/O, pyridinone O)
Rotatable Bonds 6 3 ≥4 (exact count unspecified)
XLogP3 4.2 Not reported Not reported
Synthetic Route Likely EDC-mediated amidation EDC-mediated amidation Not detailed

*Fluorine’s role as a weak H-bond acceptor is context-dependent.

Biological Activity

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A bromophenyl group
  • A dihydroisoquinoline moiety
  • An acetamide linkage

IUPAC Name

The IUPAC name for this compound is:
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide

Molecular Formula

The molecular formula is C25H23BrN2O3C_{25}H_{23}BrN_{2}O_{3}.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • The bromophenyl group may interact with specific enzymes and receptors, modulating their activity.
  • The dihydroisoquinoline moiety can bind to nucleic acids and proteins, affecting their stability and function.

Pharmacological Potential

Research indicates that this compound exhibits potential pharmacological properties:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.
  • Anticancer Properties : Preliminary findings indicate that derivatives of tetrahydroisoquinolines may possess cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Effects : The presence of the bromophenyl group has been associated with enhanced antimicrobial activity.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Neuroprotective Effects :
    • A study demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
  • Antitumor Activity :
    • Research on tetrahydroisoquinoline derivatives showed promising results in inhibiting the growth of cancer cells in vitro. The mechanism involved apoptosis induction and cell cycle arrest.
  • Antimicrobial Studies :
    • Compounds similar to this compound have been tested against various bacterial strains, revealing significant antibacterial properties.

Data Table of Biological Activities

Activity TypeObserved EffectReference Source
NeuroprotectiveReduced oxidative stress in neurons
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against Gram-positive bacteria

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